molecular formula C5H4BrFO2S2 B2372991 (3-Bromothiophen-2-yl)methanesulfonyl fluoride CAS No. 2137645-33-9

(3-Bromothiophen-2-yl)methanesulfonyl fluoride

Cat. No.: B2372991
CAS No.: 2137645-33-9
M. Wt: 259.11
InChI Key: KGNHGQJRDGKPGI-UHFFFAOYSA-N
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Scientific Research Applications

(3-Bromothiophen-2-yl)methanesulfonyl fluoride has several scientific research applications:

Future Directions

The compound and other sulfonyl fluorides have diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Chemical Reactions Analysis

(3-Bromothiophen-2-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide bonds with amines, making it useful in the modification of proteins and other biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar compounds to (3-Bromothiophen-2-yl)methanesulfonyl fluoride include other sulfonyl fluorides such as:

  • (4-Bromophenyl)methanesulfonyl fluoride
  • (2-Chlorophenyl)methanesulfonyl fluoride
  • (3-Methylthiophen-2-yl)methanesulfonyl fluoride

Compared to these compounds, this compound is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

(3-bromothiophen-2-yl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNHGQJRDGKPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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